2-(4-methoxy-1H-indol-3-yl)acetonitrile, also known as 4-methoxy-3-(2-cyanoethyl)indole, is an organic molecule containing indole and acetonitrile subunits. Indole is a bicyclic aromatic organic compound found in many natural substances, while acetonitrile is a simple organic solvent.
2-(4-Methoxy-1H-indol-3-yl)acetonitrile is a compound characterized by its unique molecular structure, which includes an indole moiety substituted with a methoxy group and a cyano group. The indole structure is known for its stability and biological significance, often serving as a core structure in various pharmaceuticals. The methoxy group at the 4-position enhances the electron-donating properties of the indole, potentially influencing its reactivity and biological interactions.
2-(4-Methoxy-1H-indol-3-yl)acetonitrile exhibits notable biological activities. Indole derivatives are often associated with various pharmacological effects, including:
The synthesis of 2-(4-methoxy-1H-indol-3-yl)acetonitrile can be achieved through various methods:
The applications of 2-(4-methoxy-1H-indol-3-yl)acetonitrile span various fields:
Interaction studies involving 2-(4-methoxy-1H-indol-3-yl)acetonitrile focus on its binding affinity to various biological targets:
Several compounds share structural similarities with 2-(4-methoxy-1H-indol-3-yl)acetonitrile. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Methoxyindole | Indole with a methoxy group at position 4 | Serves as a precursor for various derivatives |
| 5-Methoxyindole | Indole with a methoxy group at position 5 | Exhibits different reactivity patterns |
| 2-(1H-Indol-3-yl)acetonitrile | Indole substituted at position 2 | Potentially different biological activities |
| 3-(4-Methoxyphenyl)indole | Indole with a para-methoxyphenyl substituent | Enhanced electronic properties |
These compounds highlight the uniqueness of 2-(4-methoxy-1H-indol-3-yl)acetonitrile through its specific substitution pattern and potential applications in medicinal chemistry.
The direct transformation of indole-3-carboxaldehydes to acetonitrile derivatives represents a highly efficient synthetic approach for the preparation of 2-(4-methoxy-1H-indol-3-yl)acetonitrile. This methodology circumvents the traditional multi-step routes and provides access to the target compound with significantly improved efficiency [1].
The one-step conversion utilizes 4-methoxyindole-3-carboxaldehyde as the starting material, which undergoes sequential treatment with sodium borohydride (NaBH4) followed by sodium cyanide (NaCN) in a mixed solvent system. The optimized reaction conditions employ 1.3 molar equivalents of sodium borohydride and 10 molar equivalents of sodium cyanide in a 1:1 (volume/volume) mixture of methanol and formamide at 100°C for 5 hours [1].
| Parameter | Optimized Condition | Alternative Conditions Tested |
|---|---|---|
| Reducing Agent | NaBH4 (1.3 eq) | Me3SiCl-NaI-KCN-Et3SiH, Me3SiCN-NaBH4 |
| Cyanating Agent | NaCN (10 eq) | KCN, Me3SiCN |
| Solvent System | MeOH:NH2CHO (1:1, v/v) | MeOH, MeOH:DMF (1:1), NH2CHO |
| Temperature | 100°C | Room temperature to reflux |
| Reaction Time | 5 hours | 1-12 hours |
The mechanistic pathway involves initial reduction of the aldehyde carbonyl group to form the corresponding alcohol intermediate, followed by nucleophilic displacement with cyanide to introduce the acetonitrile functionality. The formamide co-solvent plays a crucial role in suppressing side reactions and enhancing the yield of the desired acetonitrile product [1].
| Solvent System | 4-Methoxyindole-3-acetonitrile Yield | By-products |
|---|---|---|
| MeOH | 36% | 53% reduction product |
| MeOH:MeNHCHO (1:1) | 52% | 27% reduction product |
| MeOH:DMF (1:1) | 62% | 31% reduction product |
| NH2CHO | 61% | 6% reduction product |
| MeOH:NH2CHO (1:1) | 86% | 11% formamide derivative |
For the specific case of 4-methoxyindole-3-carboxaldehyde, the optimized conditions yield 2-(4-methoxy-1H-indol-3-yl)acetonitrile in 86% yield along with minor amounts of N-(4-methoxyindol-3-yl)methylformamide as a by-product [1].
The traditional approach to indole-3-acetonitriles involves the Mannich reaction pathway, which proceeds through gramine intermediates. This methodology begins with the formation of gramine (3-dimethylaminomethylindole) through the reaction of 4-methoxyindole with formaldehyde and dimethylamine under acidic conditions [2] [3].
The Mannich reaction of 4-methoxyindole proceeds preferentially at the 3-position of the indole ring, forming the corresponding gramine derivative. The reaction typically employs formaldehyde and dimethylamine in acetic acid at 0°C, followed by warming to room temperature [3].
Subsequent nucleophilic substitution of the dimethylamino group with cyanide ion provides access to the desired acetonitrile. This displacement reaction demonstrates the enhanced nucleophilicity of the indole system, where the electron-donating character of the nitrogen atom facilitates the elimination of the dimethylamino group without requiring prior quaternization [2].
| Step | Reagents | Conditions | Yield Range |
|---|---|---|---|
| Mannich Reaction | CH2O, Me2NH, AcOH | 0°C to RT, 2-4 hours | 65-85% |
| Cyanide Displacement | NaCN, DMF or MeOH | 80-100°C, 3-6 hours | 70-88% |
| Overall Yield | - | Two-step sequence | 45-75% |
The cyanide displacement reaction benefits from elevated temperatures and polar aprotic solvents such as dimethylformamide, which facilitate the SN2-type mechanism. The electron-withdrawing nature of the nitrile group stabilizes the transition state and drives the reaction to completion [4].
Microwave-assisted synthesis represents a significant advancement in the preparation of indole derivatives, offering reduced reaction times, enhanced yields, and improved selectivity compared to conventional heating methods [5] [6].
The application of microwave irradiation to the one-step aldehyde-to-nitrile conversion significantly accelerates the reaction kinetics. Controlled microwave heating at 600 watts for 10-15 minutes provides comparable yields to the conventional thermal method while reducing reaction time from 5 hours to less than 20 minutes [5].
| Heating Method | Temperature | Time | Yield | Energy Efficiency |
|---|---|---|---|---|
| Conventional | 100°C | 5 hours | 86% | Standard |
| Microwave | 120°C | 15 minutes | 88% | 95% reduction in time |
For the preparation of the required 4-methoxyindole-3-carboxaldehyde starting material, microwave-assisted Vilsmeier-Haack formylation provides an efficient route. The reaction employs dimethylformamide and phosphorus oxychloride under microwave irradiation to introduce the formyl group at the 3-position of 4-methoxyindole [7].
The microwave-enhanced formylation proceeds through the formation of the Vilsmeier reagent (chloroiminium ion) followed by electrophilic aromatic substitution at the activated indole 3-position. Subsequent hydrolysis yields the desired aldehyde product in yields typically ranging from 78-92% [7].
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Power | 400-800 watts | Higher power increases rate but may cause decomposition |
| Temperature | 100-140°C | Optimal at 120°C for acetonitrile formation |
| Pressure | 2-8 bar | Elevated pressure enhances reaction rate |
| Reaction Vessel | Glass or PTFE | Material compatibility essential |
The purification of 2-(4-methoxy-1H-indol-3-yl)acetonitrile requires careful selection of chromatographic and recrystallization methods to achieve high purity suitable for further synthetic applications [8] [9].
Flash column chromatography on silica gel provides the primary purification method for the crude acetonitrile product. The separation employs a gradient elution system beginning with chloroform and progressing to methanol-chloroform mixtures [10] [11].
| Chromatographic Parameter | Specification | Notes |
|---|---|---|
| Stationary Phase | Silica gel (40-63 μm) | Fine particle size for enhanced resolution |
| Mobile Phase | CHCl3 → MeOH:CHCl3 (5:95) | Gradient elution system |
| Column Dimensions | H/D ratio = 6:1 | Optimized for difficult separations |
| Sample Loading | <2% w/w of silica mass | Prevents overloading and band broadening |
| Flow Rate | 2-4 mL/min | Controlled pressure application |
The Rf value of 2-(4-methoxy-1H-indol-3-yl)acetonitrile in chloroform is approximately 0.35, providing adequate separation from both starting materials and by-products [11].
Recrystallization from appropriate solvent systems provides the final purification step to achieve analytical purity. The compound demonstrates good crystallization behavior from several solvent systems [9].
| Solvent System | Yield Recovery | Crystal Form | Melting Point |
|---|---|---|---|
| Ethanol | 85-92% | Needles | 141-142°C |
| Acetonitrile | 88-94% | Prisms | 141-142°C |
| Chloroform-hexane | 90-95% | Plates | 141-142°C |
The optimal recrystallization employs slow cooling from hot ethanol solution, yielding colorless crystalline material with melting point 141-142°C [12].
Complete characterization of 2-(4-methoxy-1H-indol-3-yl)acetonitrile requires multiple analytical techniques to confirm structure and purity [13] [14].
1H Nuclear Magnetic Resonance (400 MHz, CDCl3): The spectrum exhibits characteristic signals for the methoxy group at δ 3.95 ppm (singlet, 3H), the acetonitrile methylene at δ 3.78 ppm (singlet, 2H), and aromatic protons in the region δ 6.8-7.4 ppm [14].
13C Nuclear Magnetic Resonance (100 MHz, CDCl3): Key carbon signals include the nitrile carbon at δ 118.5 ppm, the methoxy carbon at δ 55.2 ppm, and the acetonitrile methylene carbon at δ 14.8 ppm [14].
| Ionization Method | Molecular Ion [M]+ | Base Peak | Fragment Ions |
|---|---|---|---|
| Electron Impact | m/z 186 | m/z 129 | m/z 156, 130, 102 |
| Chemical Ionization | m/z 187 [M+H]+ | m/z 187 | m/z 170, 156 |
| Property | Value | Method |
|---|---|---|
| Melting Point | 141-142°C | Capillary method |
| Density | 1.2 ± 0.1 g/cm³ | Pycnometry |
| Boiling Point | 408.3 ± 30.0°C (calculated) | Predictive modeling |
| Solubility | Soluble in organic solvents | Qualitative assessment |
The crystallographic characterization of 2-(4-methoxy-1H-indol-3-yl)acetonitrile has been comprehensively determined through single-crystal X-ray diffraction analysis [1]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, representing one of the most common space groups for organic compounds.
The unit cell parameters reveal specific dimensional characteristics: a = 8.3182(17) Å, b = 13.062(3) Å, c = 9.3867(19) Å, with a monoclinic angle β = 101.53(3)° [1]. The unit cell volume of 999.3(3) Ų accommodates four molecules (Z = 4), resulting in a calculated density of 1.238 Mg/m³. Data collection was performed at room temperature (293 K) using molybdenum Kα radiation (λ = 0.71073 Å), with crystals measuring 0.26 × 0.24 × 0.15 mm [1].
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell a (Å) | 8.3182(17) |
| Unit cell b (Å) | 13.062(3) |
| Unit cell c (Å) | 9.3867(19) |
| β angle (°) | 101.53(3) |
| Unit cell volume (ų) | 999.3(3) |
| Z (molecules per unit cell) | 4 |
| Calculated density (Mg/m³) | 1.238 |
| Final R factor | 0.088 |
The diffraction data collection encompassed 9998 measured reflections, yielding 2283 independent reflections with an R_int value of 0.109 [1]. The structure refinement achieved a final R factor of 0.088 for reflections with I > 2σ(I), indicating reasonable data quality despite some disorder in the crystal structure. The goodness-of-fit parameter S = 1.07 confirms acceptable refinement quality [1].
Intermolecular Interactions and Crystal Packing
The crystal structure reveals significant intermolecular hydrogen bonding that governs the three-dimensional packing arrangement [1]. The primary intermolecular interaction involves nitrogen-hydrogen to nitrogen hydrogen bonds (N1—H1A⋯N2), with geometric parameters of D—H = 0.86 Å, H⋯A = 2.19 Å, D⋯A = 3.028(4) Å, and an angle of 164° [1]. These hydrogen bonds link molecules into infinite C(7) chains propagating along the crystallographic direction, creating a one-dimensional supramolecular architecture [1].
| Interaction | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| N1—H1A⋯N2ⁱ | 0.86 | 2.19 | 3.028(4) | 164 |
The quantitative analysis of weak intermolecular interactions has been extensively studied, revealing multiple stabilization mechanisms [2]. The most stabilized molecular pair exhibits N-H⋯N hydrogen bonding with an interaction energy of -8.58 kcal/mol, demonstrating primarily coulombic character [2]. Additional molecular pairs show C-H⋯N and C-H⋯π interactions with energies ranging from -2.68 to -6.55 kcal/mol, contributing to overall crystal stability through dispersion forces [2].
Mass Spectrometry Analysis
Mass spectrometric characterization of 2-(4-methoxy-1H-indol-3-yl)acetonitrile provides definitive molecular identification through accurate mass determination [3]. Electrospray ionization mass spectrometry (ESI-MS) reveals characteristic ionization patterns with the protonated molecular ion [M+H]⁺ appearing at m/z 187.0866 [3]. Additional adduct ions include [M+Na]⁺ at m/z 209.0685, [M+NH₄]⁺ at m/z 204.1131, and the deprotonated ion [M-H]⁻ at m/z 185.0720 [3].
The predicted collision cross section values provide insights into the three-dimensional molecular shape in the gas phase [3]. The [M+H]⁺ ion exhibits a collision cross section of 141.1 Ų, while the [M+Na]⁺ adduct shows 153.5 Ų, reflecting the increased ionic radius upon sodium coordination [3]. These values are consistent with the extended conformation observed in the crystal structure.
| Mass Spectrometry Parameter | Value |
|---|---|
| [M+H]⁺ ion | m/z 187.0866 |
| [M+Na]⁺ ion | m/z 209.0685 |
| [M-H]⁻ ion | m/z 185.0720 |
| [M+NH₄]⁺ ion | m/z 204.1131 |
| Collision cross section [M+H]⁺ | 141.1 Ų |
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance analysis reveals characteristic chemical shifts corresponding to the distinct structural environments within the molecule [4]. The indole nitrogen-hydrogen proton typically resonates in the downfield region between 8.0-11.0 ppm, reflecting the deshielding effect of the aromatic system and potential hydrogen bonding interactions [4]. The methoxy group protons appear as a sharp singlet around 3.8-4.0 ppm, characteristic of methyl groups attached to oxygen atoms [4].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [4]. The nitrile carbon exhibits a characteristic chemical shift in the range of 118-120 ppm, typical for sp-hybridized carbon atoms in cyanide groups [4]. The aromatic carbons of the indole system appear between 100-140 ppm, with the methoxy-substituted carbon showing upfield shifts due to the electron-donating effect of the oxygen substituent [4].
Infrared Spectroscopy
Infrared spectroscopic analysis identifies key functional groups through their characteristic vibrational frequencies. The nitrile group exhibits a sharp, intense absorption band in the range of 2247-2260 cm⁻¹, characteristic of C≡N stretching vibrations . The indole nitrogen-hydrogen stretch appears as a broad absorption between 3300-3500 cm⁻¹, often overlapping with other N-H and O-H vibrations in the fingerprint region .
The methoxy group contributes multiple vibrational modes, including C-O-C stretching vibrations around 1230-1260 cm⁻¹ and C-H stretching modes of the methyl group near 2900-3000 cm⁻¹ . Aromatic C=C stretching vibrations appear in the characteristic region of 1450-1600 cm⁻¹, providing confirmation of the aromatic indole framework .
| Spectroscopic Parameter | Value/Range |
|---|---|
| C≡N stretch | 2247-2260 cm⁻¹ |
| N-H stretch | 3300-3500 cm⁻¹ |
| C-O-C stretch | 1230-1260 cm⁻¹ |
| Aromatic C=C stretch | 1450-1600 cm⁻¹ |
Molecular Orbital Analysis and Electronic Properties
Computational chemistry investigations provide detailed insights into the electronic structure and molecular properties of 2-(4-methoxy-1H-indol-3-yl)acetonitrile . Density functional theory calculations reveal the significant influence of the methoxy substituent on the electronic distribution within the indole ring system . The electron-donating nature of the methoxy group enhances electron density on the aromatic ring, particularly at positions ortho and para to the substitution site .
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are influenced by the extended π-conjugation system encompassing the indole framework and the electron-withdrawing nitrile group . The HOMO-LUMO energy gap determines the compound's electronic excitation properties and reactivity characteristics . The presence of both electron-donating (methoxy) and electron-withdrawing (nitrile) groups creates a push-pull electronic system that modulates the overall electronic properties .
Molecular Geometry Optimization
Quantum chemical calculations confirm the nearly planar geometry of the indole ring system, with minimal deviation from planarity [1]. The methoxy group maintains coplanarity with the aromatic system, with a displacement of only 0.014(5) Å from the ring plane [1]. This geometric arrangement maximizes orbital overlap and conjugation between the methoxy oxygen lone pairs and the aromatic π-system [1].
The acetonitrile side chain adopts a non-planar conformation, twisted 70.7(2)° away from the indole ring plane [1]. This torsional angle represents an energy-minimized conformation that balances steric interactions with electronic effects [1]. The twisted geometry reduces unfavorable steric contacts while maintaining some degree of conjugation between the nitrile π-system and the aromatic framework [1].
Intermolecular Interaction Energies
Computational analysis of intermolecular interactions in the crystal structure reveals multiple stabilization mechanisms [2]. The primary N-H⋯N hydrogen bonding interaction exhibits an interaction energy of -8.58 kcal/mol, demonstrating strong electrostatic character [2]. Secondary interactions include C-H⋯N contacts with energies of -6.55 kcal/mol and C-H⋯π interactions contributing -3.01 to -2.68 kcal/mol to the overall stabilization [2].
The computational analysis employs PIXEL methodology to decompose interaction energies into coulombic, polarization, dispersion, and repulsion components [2]. The results indicate that hydrogen bonding interactions are primarily coulombic in nature, while weaker C-H⋯π contacts derive stabilization primarily from dispersion forces [2].
| Computational Parameter | Value/Description |
|---|---|
| Cyanide group torsion angle | 70.7(2)° from indole plane |
| Methoxy group displacement | 0.014(5) Å from ring system |
| Primary H-bond energy | -8.58 kcal/mol |
| Secondary interaction energies | -2.68 to -6.55 kcal/mol |
Conformational Preferences
The conformational behavior of 2-(4-methoxy-1H-indol-3-yl)acetonitrile is primarily determined by the rigid indole framework and the flexibility of the acetonitrile side chain [7]. The indole ring system maintains a planar conformation due to aromatic stabilization, with minimal conformational flexibility [7]. The methoxy substituent at the 4-position adopts a coplanar arrangement with the aromatic system to maximize orbital overlap and electron delocalization [1].
The acetonitrile side chain exhibits limited conformational freedom due to the single bond connecting it to the indole C3 carbon [1]. The observed torsional angle of 70.7(2)° represents an energy-minimized conformation that balances steric interactions with electronic effects [1]. Rotation around this bond experiences moderate energy barriers, allowing for some dynamic behavior in solution while favoring the crystallographically observed conformation [7].
Tautomeric Stability
The compound exhibits exceptional tautomeric stability, with the 4-methoxy-1H-indol-3-yl form representing the predominant species under normal conditions . Alternative tautomeric forms, such as 2H-indole derivatives or enamine structures, are significantly less stable due to disruption of the aromatic indole system . The electron-donating methoxy group stabilizes the 1H-indole tautomer through enhanced electron density donation to the aromatic framework .
Computational analysis confirms that tautomeric interconversion barriers are sufficiently high to prevent equilibration under ambient conditions . The stability of the observed tautomer results from optimal aromatic character maintenance and favorable electronic distribution throughout the molecular framework .
Molecular Dynamics and Flexibility
Molecular dynamics simulations reveal limited conformational sampling due to the rigid aromatic framework [7]. The primary source of molecular flexibility originates from methoxy group rotation around the C-O bond and acetonitrile side chain rotation [7]. These motions exhibit moderate energy barriers, allowing for thermal population of multiple rotameric states while maintaining preference for the crystallographically observed conformations [7].
The hydrogen bonding capability of both the indole nitrogen-hydrogen and the nitrile nitrogen creates directional intermolecular interactions that influence conformational preferences in condensed phases [1]. These interactions stabilize extended conformations that optimize hydrogen bonding geometries while minimizing steric repulsions [1].
| Conformational Feature | Description |
|---|---|
| Indole ring planarity | High degree maintained |
| Methoxy group orientation | Coplanar with aromatic system |
| Acetonitrile conformation | Twisted 70.7° from plane |
| Tautomeric stability | Single form predominant |
| Molecular rigidity | Constrained by aromatic system |